

C18-Ceramide-d7 chemical structure and properties

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Compound of Interest

Compound Name: C18-Ceramide-d7

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An In-depth Technical Guide to **C18-Ceramide-d7**

Introduction

C18-Ceramide-d7, also known as N-stearoyl-D-erythro-sphingosine-d7, is a deuterated derivative of C18:0 ceramide, a key molecule in sphingolipid metabolism.^[1] Ceramides, as a class of lipids, are not merely structural components of cell membranes but also potent bioactive signaling molecules involved in a myriad of cellular processes. These include the regulation of cell growth, differentiation, senescence, and apoptosis.^{[2][3]} The C18:0 acyl chain length is of particular biological interest, with studies linking its dysregulation to various pathologies, including cancer, insulin resistance, and cardiovascular disease.^{[1][4][5]}

The incorporation of seven deuterium atoms into the sphingosine backbone creates a stable, isotopically labeled internal standard.^{[6][7]} This makes **C18-Ceramide-d7** an indispensable tool for researchers in lipidomics, drug development, and clinical diagnostics, enabling precise and accurate quantification of its endogenous, non-labeled counterpart in biological samples using mass spectrometry.^{[1][7]} This guide provides a comprehensive overview of its chemical structure, properties, biological significance, and detailed experimental applications.

Chemical Structure and Properties

C18-Ceramide-d7 consists of a D-erythro-sphingosine backbone N-acylated with an 18-carbon saturated fatty acid (stearic acid).^[1] The "d7" designation indicates that seven hydrogen atoms on the sphingosine moiety have been replaced with deuterium.^[6]

Table 1: Chemical and Physical Properties of C18-Ceramide-d7

Property	Value	Source
Systematic Name	N-stearoyl-D-erythro-sphingosine (d7)	
Synonyms	Cer(d18:1-d7/18:0), N-Stearoyl-D-Sphingosine-d7	[7]
Molecular Formula	<chem>C36H64D7NO3</chem>	
Formula Weight	573.00 g/mol	
Exact Mass	572.587	
CAS Number	1840942-14-4	
Physical Form	Powder / Crystalline Solid	[8]
Purity	>99%	
Solubility	Soluble in Chloroform, Chloroform:Methanol (2:1)	[8]
Storage Temperature	-20°C	
Stability	≥ 1 year at -20°C	

Biological Significance and Applications

Endogenous C18-ceramide is synthesized by ceramide synthase 1 (CerS1) and is implicated in several critical signaling pathways. Elevated levels of C18-ceramide have been shown to inhibit cell growth and induce apoptosis in certain cancer cell lines, such as glioma and head and neck squamous cell carcinoma.[\[4\]](#) This is achieved through mechanisms including the activation of ER stress and autophagy, and modulation of the PI3K/AKT pathway.[\[4\]](#)

Furthermore, ceramides are strongly linked to metabolic diseases. C18-ceramide, in particular, has been identified as a key regulator of mitochondrial fatty acid oxidation in skeletal muscle.[\[4\]](#) Its accumulation is associated with the development of insulin resistance by impairing insulin

signaling pathways.^{[4][9]} The ability to accurately measure specific ceramide species is therefore crucial for understanding and potentially treating these conditions.

The primary application of **C18-Ceramide-d7** is as an internal standard for the quantification of C18-ceramide in complex biological matrices like plasma, serum, and tissue extracts.^{[1][7]} Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods corrects for variability in sample preparation and instrument response, ensuring high precision and accuracy.^{[10][11]} This methodology is vital for clinical research, where plasma levels of C18-ceramide, among others, are used as biomarkers to predict adverse outcomes in coronary artery disease.^{[1][5]}

Experimental Protocols

Quantification of C18-Ceramide in Biological Samples via LC-MS/MS

This protocol provides a general methodology for the quantification of C18-Ceramide using **C18-Ceramide-d7** as an internal standard. Optimization is typically required for specific sample types and instrumentation.

1. Materials and Reagents

- C18-Ceramide (non-labeled standard)
- **C18-Ceramide-d7** (internal standard, IS)
- Solvents: Isopropanol, Methanol, Chloroform, Water (LC-MS grade)
- Formic Acid, Ammonium Acetate
- Biological Sample (e.g., plasma, tissue homogenate)

2. Preparation of Standards and Samples

- Stock Solutions: Prepare individual stock solutions of C18-Ceramide and **C18-Ceramide-d7** (e.g., 1 mg/mL in chloroform or a suitable organic solvent). Store at -20°C.

- Calibration Standards: Create a series of calibration standards by serial dilution of the C18-Ceramide stock solution in a relevant solvent (e.g., isopropanol).[12] A typical concentration range might be 1-1000 ng/mL.
- Internal Standard Spiking Solution: Prepare a working solution of **C18-Ceramide-d7** at a fixed concentration (e.g., 10 ng/mL in isopropanol).[12]
- Sample Preparation (Protein Precipitation):
 - Thaw biological samples (e.g., 50 µL of plasma) on ice.
 - Add a fixed volume of the internal standard working solution (e.g., 450 µL) to each sample, calibration standard, and quality control sample.[12]
 - Vortex vigorously for 30 seconds to mix and precipitate proteins.
 - Incubate (e.g., 30 minutes at 4°C) and then centrifuge at high speed (e.g., 9000 rpm for 10 min) to pellet the precipitate.[12]
 - Carefully transfer the supernatant to an LC vial for analysis.

3. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
 - Mobile Phase A: 60:40 Water:Methanol with 10 mM ammonium acetate and 0.2% formic acid.[5]
 - Mobile Phase B: 60:40 Isopropanol:Methanol with 10 mM ammonium acetate and 0.2% formic acid.[5]
 - Flow Rate: 0.4 mL/min.[5]
 - Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipids.

- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).[\[11\]](#) [\[12\]](#)
 - MRM Transitions: The specific precursor-to-product ion transitions for both the analyte and the internal standard must be monitored.

Table 2: Example Mass Spectrometry Parameters for C18-Ceramide Quantification

Compound	Precursor Ion [M+H] ⁺ (m/z)	Product Ion (m/z)	Notes
C18-Ceramide	566.9	264.3	The product ion corresponds to the sphingosine backbone after loss of the fatty acid and water.
C18-Ceramide-d7	574.0	271.3	The mass shift of +7 Da in both the precursor and product ion confirms the specific detection of the deuterated standard.

4. Data Analysis

- Integrate the peak areas for both the C18-Ceramide and **C18-Ceramide-d7** MRM transitions.
- Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

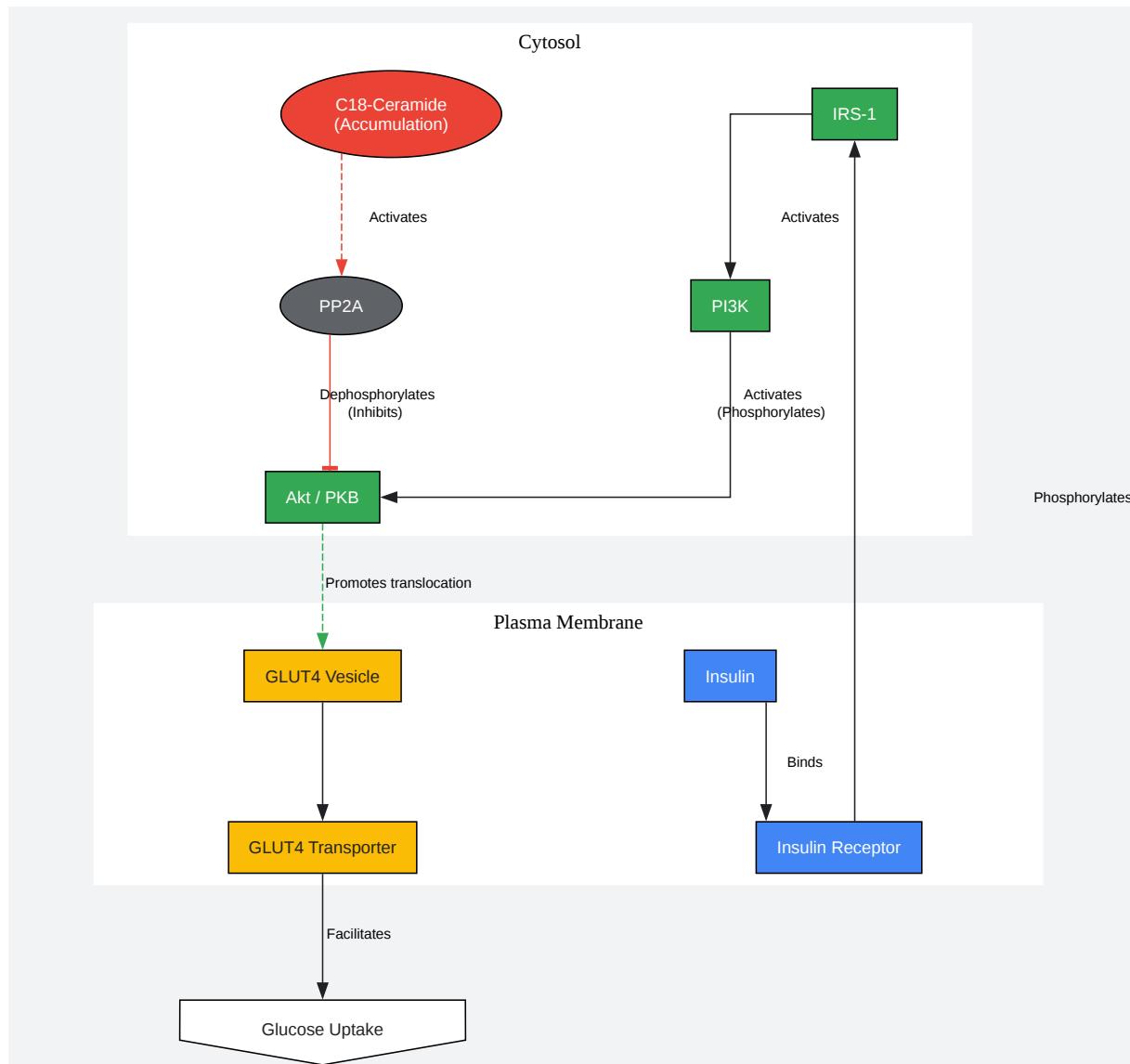
- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression fit.[12]
- For each biological sample, calculate the peak area ratio and use the calibration curve equation to determine the concentration of endogenous C18-Ceramide.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of these molecules and the methods to study them is crucial for comprehension.

Ceramide-Induced Insulin Resistance Pathway

Ceramides, including C18-ceramide, are known to antagonize insulin signaling. An accumulation of intracellular ceramide can lead to the dephosphorylation and inactivation of key signaling proteins like Akt (also known as Protein Kinase B or PKB), which in turn inhibits the translocation of GLUT4 glucose transporters to the cell membrane, resulting in cellular insulin resistance.[9]

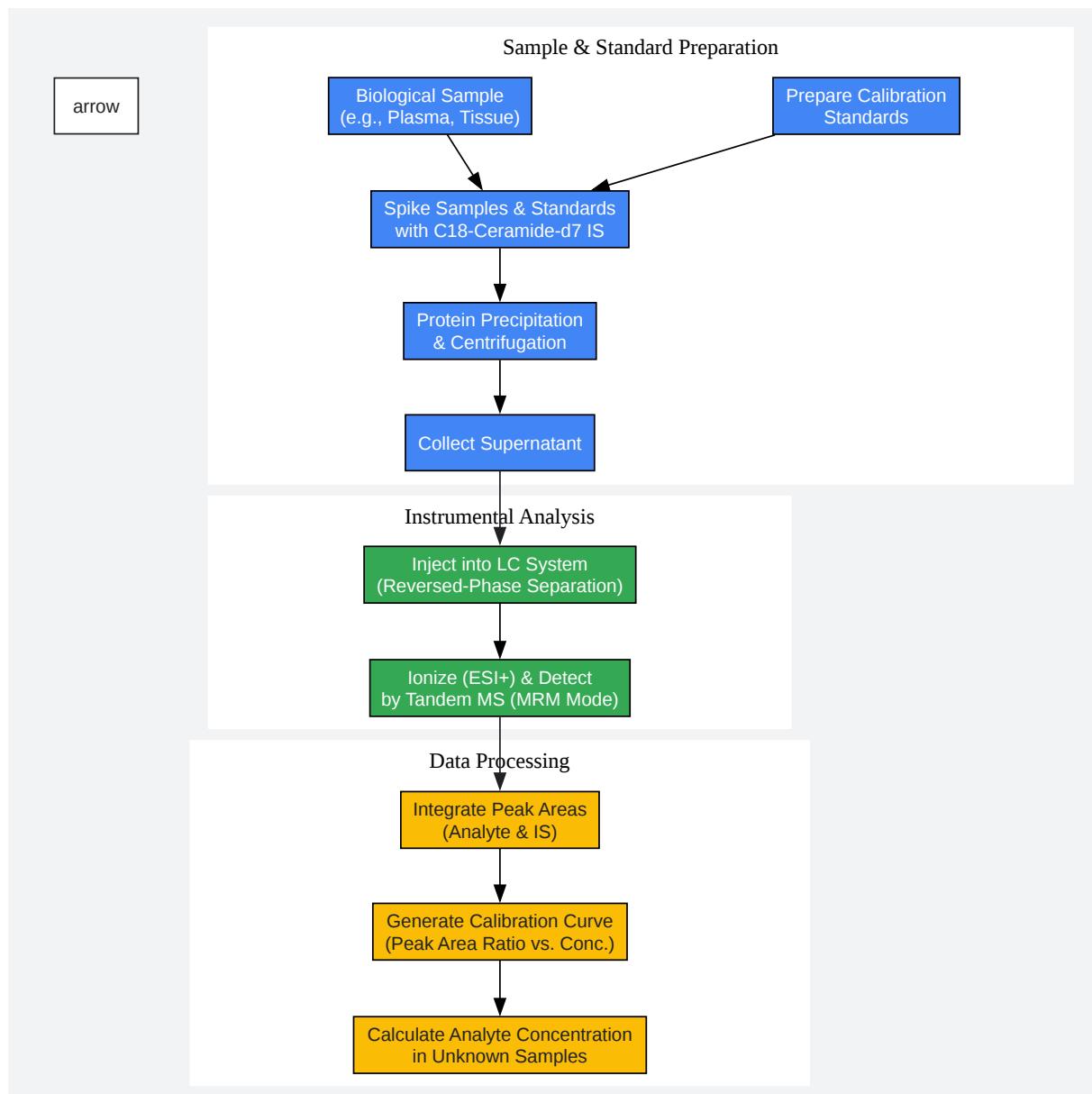


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Caption: C18-Ceramide's role in promoting insulin resistance by inhibiting the Akt signaling pathway.

LC-MS/MS Experimental Workflow

The following diagram outlines the logical flow for the quantitative analysis of ceramides using a deuterated internal standard.



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Caption: Workflow for quantitative lipidomics of C18-Ceramide using LC-MS/MS.

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